Luvangetin

説明

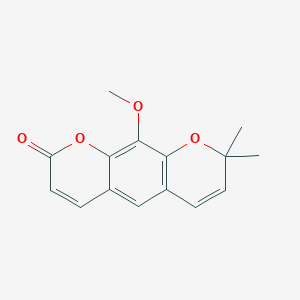

Luvangetin is a coumarin isolated from the stem bark of Zanthoxylum ailanthoides . It exhibits inhibition against superoxide anion (O2•−) generation and elastase release by human neutrophils in response to fMLP/CB . It has also been identified as a potential fungicide .

Synthesis Analysis

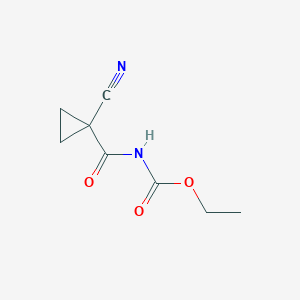

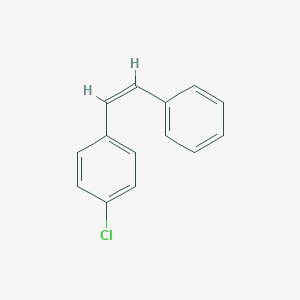

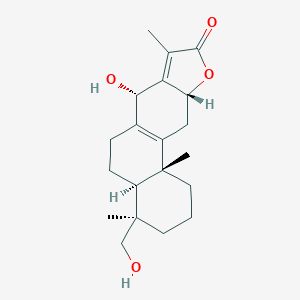

The synthesis of this compound involves the use of 2-prenyloxybenzaldehydes in a tandem Claisen rearrangement and Wittig reaction . The conversion of dihydroxanthyletin to the naturally occurring linear pyranocoumarins xanthyletin and this compound is also described .Molecular Structure Analysis

The crystal structure of this compound has been determined from three-dimensional X-ray diffraction data . The compound crystallizes in the triclinic space group P with unit cell parameters a = 8.391 (1) Å, b = 11.617 (10) Å, c = 7.461 (10) Å, α = 99.014°, β = 116.476°, γ = 75.886° .Chemical Reactions Analysis

This compound has been found to undergo a series of chemical reactions involving Claisen rearrangement and Wittig reaction . The conversion of dihydroxanthyletin to this compound is also part of its chemical reactions .Physical and Chemical Properties Analysis

This compound is a powder with a molecular formula of C15H14O4 and a molecular weight of 258.273 . The 1H-NMR spectra of this compound in different solvents show a significant difference .科学的研究の応用

1. Isolation and Structural Analysis

- Luvangetin, a coumarin compound, was successfully isolated from Zanthoxylum ailanthoides using centrifugal partition chromatography. Its structure was elucidated using mass spectrometry and NMR techniques (Bai et al., 2014).

2. Crystal Structure

- The crystal structure of this compound was determined, showing its crystallization in the triclinic space group with specific unit cell parameters. This structural information is crucial for understanding its chemical properties (Pal et al., 1989).

3. Antifungal Properties

- This compound was identified as one of the antifungal compounds isolated from Zanthoxylum avicennae. It displayed significant antifungal activities against certain phytopathogenic fungi, suggesting its potential as a lead compound in fungicide development (Xiong et al., 2019).

4. Antifeedant Activity

- In a study exploring antifeedant activities of compounds from Atalantia racemosa, this compound showed moderate activity against Spodoptera litura larvae. This indicates its potential use in pest management (Luthria et al., 1989).

5. Anti-tumor Potential

- This compound was among the compounds isolated from Zanthoxylum ailanthoides, known for its inhibitory activity against human cancer cells. Its isolation and purification are steps toward exploring its anti-tumor potential (Cao et al., 2013).

6. Antibacterial Abilities

- This compound was studied for its antibacterial ability against selected mouth bacteria. This research provides insight into its potential as an antibacterial agent (Utami et al., 2022).

作用機序

Luvangetin exhibits wide-spectrum antifungal activity in vivo and in vitro . It inhibits GAL4-like Zn (II)2 Cys6 transcriptional factor-mediated transcription, particularly the FvFUM21-mediated FUM cluster gene expression, and decreases the biosynthesis of fumonisins in Fusarium verticillioides . Moreover, this compound binds to the double-stranded DNA helix in vitro in the groove mode .

将来の方向性

Luvangetin has been identified as a potential fungicide, exhibiting wide-spectrum antifungal activity . This study is the first to reveal the mechanism underlying the antifungal activity of this compound and provides a promising direction for the future use of plant-derived natural products to prevent and control plant and animal pathogenic fungi .

特性

IUPAC Name |

10-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-15(2)7-6-10-8-9-4-5-11(16)18-12(9)14(17-3)13(10)19-15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPWCJWXFYYGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197485 | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-92-1 | |

| Record name | Luvangetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H,8H-Benzo(1,2-b:5,4-b')dipyran-2-one, 10-methoxy-8,8-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

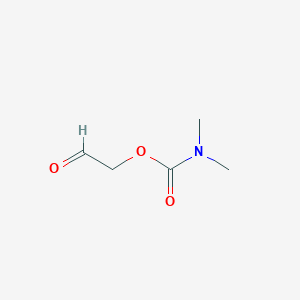

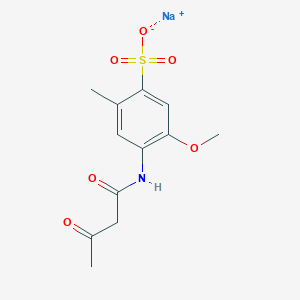

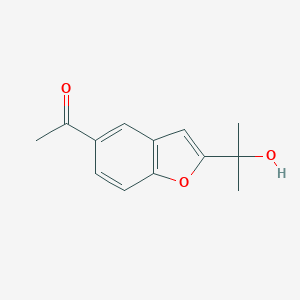

Retrosynthesis Analysis

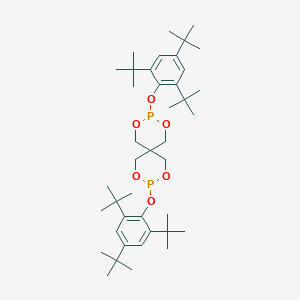

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)

![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)

![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)